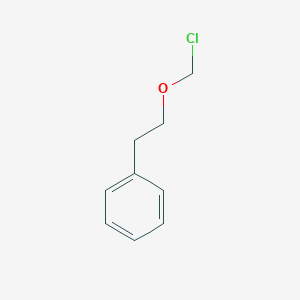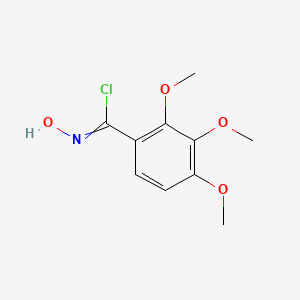![molecular formula C11H7F3N2O B13685401 1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a trifluoromethyl group on the phenyl ring and an aldehyde group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and an aldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile routes .
Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carboxylic acid.
Reduction: 2-[4-(Trifluoromethyl)phenyl]imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their function .
Comparación Con Compuestos Similares
2-[4-(Trifluoromethyl)phenyl]imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-[4-(Trifluoromethyl)phenyl]imidazole-4-methanol: Contains a hydroxyl group instead of an aldehyde, affecting its reactivity and biological activity.
2-[4-(Trifluoromethyl)phenyl]imidazole-4-carboxylic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the aldehyde group.
Uniqueness: 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Propiedades
Fórmula molecular |
C11H7F3N2O |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-6H,(H,15,16) |
Clave InChI |
CCTLLAYXGKNJES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(N2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)








![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)
